BenchChemオンラインストアへようこそ!

2-Hydroxy Ethynyl Estradiol

Drug metabolism Cytochrome P450 Pharmacokinetics

Ensure analytical accuracy and metabolic pathway specificity with certified 2-Hydroxy Ethynyl Estradiol (CAS 50394-89-3). As the dominant Phase I oxidative metabolite of ethinylestradiol, driven primarily by CYP3A4, it is chemically and pharmacologically distinct from other EE2 metabolites. This reference standard is critical for validating LC-MS/MS bioanalytical methods for pharmacokinetic studies, conducting CYP-mediated drug-drug interaction (DDI) investigations, and controlling the 2-hydroxy impurity in API and finished product stability testing. Its unique serotonin transporter inhibition profile (Ki=226 nM) also makes it a key probe for neuroscience research.

Molecular Formula C₂₀H₂₄O₃
Molecular Weight 312.4
CAS No. 50394-89-3
Cat. No. B1140738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy Ethynyl Estradiol
CAS50394-89-3
Synonyms(17α)-19-Norpregna-1,3,5(10)-trien-20-yne-2,3,17-triol;  17α-Ethynyl-2-hydroxyestradiol;  19-Nor-17α-pregna-1,3,5(10)-trien-20-yne-2,3,17-triol; 
Molecular FormulaC₂₀H₂₄O₃
Molecular Weight312.4
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O
InChIInChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3/t13-,14+,16-,19-,20-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy Ethynyl Estradiol (CAS 50394-89-3): A Critical Phase I Metabolite of Ethinylestradiol for Analytical and Pharmacological Research


2-Hydroxy Ethynyl Estradiol (CAS 50394-89-3, also designated 2-hydroxy-EE or 2-OHEE2) is a catechol estrogen derivative and the principal oxidative metabolite of 17α-ethinylestradiol (EE2), the synthetic estrogen component widely used in combined oral contraceptives [1]. The compound is formed primarily via 2-hydroxylation, which represents the dominant Phase I biotransformation pathway for EE2, catalyzed mainly by CYP3A4 and, to a lesser extent, CYP2C9 [2][3]. Unlike the parent drug, 2-hydroxy EE exhibits distinct pharmacological activity, including altered binding affinity for estrogen receptors (ER) and potent inhibition of monoamine neurotransmitter uptake [4]. As a reference standard, this compound is essential for metabolic profiling, impurity identification in pharmaceutical formulations, and bioanalytical method development for quantifying EE2 and its metabolites in biological matrices.

Why 2-Hydroxy Ethynyl Estradiol Cannot Be Substituted with Generic In-Class Analogs


Substitution of 2-Hydroxy Ethynyl Estradiol with structurally related estrogens or other EE2 metabolites (e.g., 4-hydroxy-EE, 16α-hydroxy-EE) is scientifically invalid for research and analytical applications due to fundamental differences in metabolic origin, enzymatic specificity, and pharmacological activity [1]. The compound's formation is uniquely tied to the 2-hydroxylation pathway, which is the quantitatively dominant oxidative route for EE2 metabolism, accounting for the majority of Phase I clearance, whereas 4-hydroxylation is a minor pathway [1][2]. Furthermore, 2-hydroxy EE demonstrates distinct biological activity compared to both its parent compound and other hydroxylated metabolites, including selective inhibition of the serotonin transporter with a Ki (226 nM) that differs substantially from ethinylestradiol (Ki = 558 nM) [3]. These intrinsic differences—pathway specificity, enzymatic regulation, and target engagement—render generic substitution with alternative estrogenic compounds or metabolites analytically inaccurate and pharmacologically misleading. The following evidence substantiates the compound's unique positioning for research and procurement decisions.

Quantitative Evidence Guide: 2-Hydroxy Ethynyl Estradiol (CAS 50394-89-3) Differential Performance Data


2-Hydroxy Ethynyl Estradiol as the Predominant Oxidative Metabolite of Ethinylestradiol: Pathway Dominance vs. Minor Hydroxylated Analogs

2-Hydroxy Ethynyl Estradiol (2-hydroxy-EE) is unequivocally established as the major oxidative metabolite of ethinylestradiol (EE2). In recombinant human P450 isozyme systems (CYP1A1, CYP1A2, CYP2C9, CYP2C19, and CYP3A4), 2-hydroxy-EE was the exclusive major metabolite formed without exception [1]. In pooled human liver microsomes, inhibition studies using isoform-specific monoclonal antibodies demonstrated that CYP3A4 and CYP2C9 accounted for ~54% and 24% inhibition of 2-hydroxy-EE formation, respectively, confirming their dominant roles [1]. Quantitative Western blot analysis further enabled the relative contribution of each isoform to the 2-hydroxylation pathway to be determined [1]. In contrast, 4-hydroxylation and 16α-hydroxylation are minor pathways; in vitro studies show that oxidation at C-2 and C-4 combined vastly exceeds hydroxylation at ring B positions (6,7), which accounts for only 4–5% of total aromatic hydroxylation [2].

Drug metabolism Cytochrome P450 Pharmacokinetics Oral contraceptive biotransformation

2-Hydroxy Ethynyl Estradiol Exhibits 2.5-Fold Higher Potency than Ethinylestradiol in Inhibiting Serotonin Transporter Uptake

In a direct comparative study using synaptosomal preparations from rat cerebral cortex, 2-hydroxyethinylestradiol (2-OHEE2) demonstrated a Ki of 226 nM for inhibition of high-affinity serotonin uptake, whereas the parent compound ethinylestradiol exhibited a Ki of 558 nM for dopamine uptake [1]. This represents a 2.5-fold (approximately 2.47×) higher inhibitory potency of 2-hydroxy-EE at the serotonin transporter compared to ethinylestradiol at the dopamine transporter. The study characterized the inhibition as stereoselective and competitive in nature [1]. Importantly, 2-hydroxy-EE was identified as the most potent estrogenic inhibitor tested in the serotonergic system among the panel of estrogen agonists and antagonists evaluated [1].

Neuropharmacology Monoamine transporter Catechol estrogen Serotonin reuptake inhibition

Ethinylestradiol Metabolites Exhibit 1.7-Fold Higher Irreversible Protein Binding than Estradiol Metabolites, with 2-Hydroxy-EE as the Principal Contributor

In vitro incubation of [3H]-labeled ethinylestradiol and estradiol with human liver microsomes revealed that irreversible binding of metabolites to microsomal protein was significantly higher for ethinylestradiol compared to estradiol. Specifically, 584 ± 296 pmoles of ethinylestradiol metabolites were bound per mg microsomal protein per 30 min incubation, compared to 342 ± 135 pmoles for estradiol metabolites, representing a 1.7-fold difference [1]. This irreversible binding was diminished by the addition of glutathione, confirming the involvement of reactive intermediates [1]. The observed increase in protein binding for ethinylestradiol is mechanistically linked to the 17α-ethynyl group, which sterically hinders 16α-hydroxylation, thereby shunting metabolism toward the 2-hydroxylation pathway and increasing the formation of reactive catechol estrogen intermediates capable of covalent protein adduction [1].

Reactive metabolite formation Protein adduct Drug-induced toxicity Mechanism-based inactivation

2-Hydroxy Ethynyl Estradiol Demonstrates Enhanced Hydrophilicity Relative to Ethinylestradiol: Predicted LogP Reduction of 0.5–0.8 Units

The introduction of a catechol moiety (adjacent hydroxyl groups at positions 2 and 3) in 2-hydroxy ethynyl estradiol substantially alters the compound's lipophilicity relative to the parent drug ethinylestradiol, which bears only a single phenolic hydroxyl at position 3. Predicted logP values for 2-hydroxy ethynyl estradiol from multiple computational sources range from 3.08 (ALOGPS) to 3.59 (ChemAxon), with an additional reported value of 3.32 [1][2]. In contrast, ethinylestradiol has a reported experimental logP of approximately 3.67–4.0 [3]. This reduction in logP of approximately 0.5–0.8 units reflects increased hydrophilicity due to the additional hydroxyl group, which also enables enhanced hydrogen bonding capacity (3 H-bond donors vs. 2 for EE2) [2].

Physicochemical properties LogP Aqueous solubility Chromatographic retention Bioanalytical method development

Optimal Research and Industrial Application Scenarios for 2-Hydroxy Ethynyl Estradiol (CAS 50394-89-3)


LC-MS/MS Bioanalytical Method Development: Quantification of Ethinylestradiol and Its Major Metabolite in Plasma

2-Hydroxy Ethynyl Estradiol serves as an essential certified reference standard for developing and validating LC-MS/MS methods to quantify EE2 and its primary oxidative metabolite in human plasma or serum. Given that 2-hydroxylation is the dominant metabolic pathway for EE2, accounting for the majority of Phase I clearance, accurate quantification of this metabolite is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring [1][2]. The compound's distinct logP (3.08–3.59) relative to EE2 (~3.67–4.0) ensures chromatographic separation under reversed-phase conditions, enabling simultaneous quantification of both parent and metabolite [3]. Researchers can use 2-hydroxy-EE to prepare calibration curves and quality control samples, validate extraction recovery, assess matrix effects, and establish assay precision and accuracy in accordance with regulatory bioanalytical method validation guidelines. Substitution with generic estrogenic compounds would yield incorrect retention times and compromised method specificity, rendering the assay invalid for regulatory submission.

Drug-Drug Interaction Studies: Assessing CYP3A4-Mediated Metabolic Clearance and Interindividual Variability

2-Hydroxy Ethynyl Estradiol is indispensable for in vitro drug-drug interaction (DDI) studies evaluating the potential of co-administered drugs to alter EE2 clearance. CYP3A4 and CYP2C9 are the primary enzymes responsible for 2-hydroxy-EE formation, with CYP3A4 contributing ~54% of the activity in human liver microsomes [1][2]. Using 2-hydroxy-EE as an analytical standard, researchers can quantify the rate of EE2 2-hydroxylation in the presence of test compounds (e.g., CYP3A4 inhibitors such as ketoconazole or inducers such as rifampicin) to predict clinically relevant DDI risks [2][4]. This application is particularly critical given that interindividual variability in CYP3A4 expression results in 2-hydroxylation rates ranging from 0.21 to 5.02 pmol/min/mg protein (24-fold variation) across human liver microsome donors [5]. Accurate quantification of 2-hydroxy-EE formation enables assessment of population variability in EE2 metabolism and identification of individuals at risk of reduced contraceptive efficacy due to accelerated metabolic clearance.

Pharmaceutical Impurity Profiling: Identification and Quantification of the 2-Hydroxy Degradant in Ethinylestradiol Drug Products

In pharmaceutical quality control, 2-Hydroxy Ethynyl Estradiol is a known impurity of ethinylestradiol active pharmaceutical ingredient (API) and finished drug products, resulting from oxidative degradation during manufacturing or storage [6]. Regulatory guidelines (ICH Q3A/Q3B) require identification, qualification, and control of impurities exceeding specified thresholds. As a 2-hydroxy impurity reference standard, this compound enables HPLC or UPLC method development for impurity profiling, system suitability testing, and quantification of 2-hydroxy-EE levels in API batches and stability samples [6]. The compound's characteristic UV absorbance profile and distinct chromatographic retention relative to EE2 (due to increased polarity) facilitate reliable separation and detection. Procurement of certified 2-hydroxy-EE reference material with documented purity (typically ≥95%) and a certificate of analysis ensures traceability and regulatory compliance for impurity testing in GMP environments .

Neuroscience Research: Investigating Metabolite-Specific Effects on Monoaminergic Neurotransmission

For neuroscience and behavioral pharmacology research, 2-Hydroxy Ethynyl Estradiol serves as a distinct pharmacological probe to dissect metabolite-specific effects on monoamine neurotransmitter systems. The compound exhibits a Ki of 226 nM for inhibition of serotonin uptake, demonstrating 2.5-fold higher potency at the serotonin transporter than ethinylestradiol exhibits at the dopamine transporter (Ki = 558 nM) [7]. This quantitative difference enables researchers to differentiate the neuroactive contributions of the parent drug versus its catechol metabolite in experimental models. Applications include ex vivo synaptosomal uptake assays, in vivo microdialysis studies examining serotonin and dopamine dynamics, and behavioral pharmacology investigations of estrogen-mediated modulation of mood, cognition, and reward pathways. Substitution with ethinylestradiol or alternative estrogenic compounds would confound interpretation of metabolite-specific neuropharmacological effects, as the target engagement profiles differ substantially [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy Ethynyl Estradiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.